1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-10(2)5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
PNWWFMNQTBGVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CN(C=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione typically involves the reaction of 1-methylimidazole with butane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The diketone functionality enables chelation with metal ions. For example, zinc coordination occurs via the carbonyl oxygen atoms and imidazole nitrogen, forming tetrahedral complexes. A study demonstrated that this compound participates in the synthesis of zinc(II) complexes, where bond lengths (e.g., Zn–O: 1.942 Å, Zn–Br: 2.373–2.382 Å) and bond angles (e.g., O–Zn–Br: 104.7°–119.9°) reflect a slightly distorted tetrahedral geometry .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Metal Coordination | Zn powder, H₂O, 50°C, 10 days | Mononuclear zinc complex with Br⁻ ligands and imidazole coordination |
Acid-Base Reactivity
The imidazole ring (pKa ~7.0) can act as a weak base, protonating under acidic conditions. This property facilitates interactions with carboxylic acid derivatives, as seen in studies involving zwitterionic transformations .
Diketone Reactivity
The butane-1,3-dione moiety undergoes typical diketone reactions:
-
Enolization : Forms enolates in basic conditions, enabling nucleophilic substitutions.
-
Condensation : Reacts with amines or hydrazines to form heterocyclic derivatives.
Imidazole Reactivity
-
Electrophilic Substitution : The methyl group directs substituents to specific positions on the aromatic ring.
-
Nucleophilic Attack : The nitrogen atoms participate in hydrogen bonding and coordination.
Comparative Reaction Pathways
The compound’s reactivity differs from structurally similar derivatives:
Mechanistic Insights
Scientific Research Applications
1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogs include:
Key Observations :
- Electronic Effects : The butane-1,3-dione group in the target compound enhances electron-withdrawing character compared to analogs with single ketones (e.g., 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one) . This may influence tautomeric equilibria or binding affinities in biological systems.
- Hydrogen Bonding: Unlike sulfonate-containing analogs (e.g., 4-(1-Methylimidazolium-3-yl)butane-1-sulfonate), which prioritize ionic interactions, the dione group in the target compound facilitates hydrogen-bond donor/acceptor interactions, akin to phenolic derivatives in .
- Biological Relevance: Benzimidazole derivatives (e.g., N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide) exhibit IDO1 inhibitory activity , suggesting that the target compound’s imidazole core could similarly interact with enzymatic active sites.
Crystallographic and Supramolecular Behavior
- Hydrogen-Bonding Networks: The dione group’s keto-enol tautomerism may promote intermolecular hydrogen bonding, similar to 4-hydroxybenzoic acid–imidazole complexes, which form 1:1 cocrystals via O–H···N interactions .
- Crystal Packing : Sulfonate analogs () exhibit ionic stacking due to charged groups, whereas the target compound’s neutral but polar dione group may favor layered or helical packing motifs .
Biological Activity
Overview
1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring and a diketone moiety, which contribute to its diverse interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₂O₂
- Molecular Weight : 179.20 g/mol
- Structure : The compound consists of a butane backbone with a diketone functional group and an imidazole ring, which enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can coordinate with metal ions, forming stable complexes that may modulate enzyme activity or receptor signaling pathways. This interaction is crucial for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins:
| Cell Line | IC50 Value (µM) |
|---|---|
| A431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <5 |
The compound's ability to inhibit cell proliferation and promote cell death highlights its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have investigated the efficacy of this compound in vivo and in vitro:
-
In Vivo Study on Antimicrobial Efficacy :
- A study conducted on mice infected with S. aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to controls, indicating its potential as an effective antimicrobial agent.
-
In Vitro Study on Cancer Cell Lines :
- In vitro assays using A431 and Jurkat cells revealed that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR identify substituents on the imidazole ring and diketone moiety. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while diketone carbonyls appear at δ 2.0–2.5 ppm . 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex structures .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at ~1700 cm⁻¹ .
- X-ray Crystallography : SHELX and WinGX/ORTEP refine crystal structures, with anisotropic displacement parameters revealing molecular packing. For imidazole derivatives, hydrogen bonding (N–H⋯O) often stabilizes crystal lattices .
How can researchers address discrepancies in crystallographic data for imidazole-containing diones?
Advanced
Contradictions in unit cell parameters or space group assignments may arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMSO) can yield distinct crystal forms .
- Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping reflections .
- Validation Tools : PLATON or Mercury software checks for missed symmetry or incorrect space groups .
- Comparative Analysis : Cross-referencing with databases (e.g., CCDC) ensures consistency in bond lengths and angles .
What computational approaches predict the reactivity or bioactivity of this compound?
Q. Advanced
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors. For example, imidazole derivatives exhibit affinity for kinase targets due to hydrogen bonding with active-site residues .
- DFT Calculations : Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and stability .
- MD Simulations : GROMACS evaluates conformational dynamics in biological environments .
How can anisotropic displacement parameters improve structural analysis in X-ray studies?
Methodological
Anisotropic refinement in SHELXL models thermal motion more accurately than isotropic methods. For imidazole derivatives:
- ORTEP Visualizations : Ellipsoid plots highlight regions of high flexibility (e.g., methyl groups on the imidazole ring) .
- ADPs and Hydrogen Bonding : Larger displacement parameters (Ueq > 0.05 Ų) may indicate weak intermolecular interactions .
- Validation : R1/wR2 values < 5% confirm refinement reliability .
What strategies improve regioselectivity in imidazole functionalization?
Q. Advanced
- Directed Metalation : Lithiation at the C4 position of 1-methylimidazole directs subsequent electrophilic substitution .
- Protecting Groups : Boc or benzyl groups shield reactive sites during diketone coupling .
- Microwave-Assisted Synthesis : Reduces reaction times and minimizes side products (e.g., N-alkylation vs. O-alkylation) .
How do solvent and pH influence the stability of this compound in biological assays?
Q. Advanced
- Aqueous Stability : The diketone moiety may hydrolyze under acidic/basic conditions. Buffered solutions (pH 6–8) are recommended .
- Solubility : DMSO or PEG-400 enhances solubility for in vitro studies, while logP calculations (e.g., via ChemAxon) guide formulation .
- Degradation Studies : HPLC-MS monitors decomposition products under stress conditions (e.g., heat, light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
